Methyl-[3-(4-trifluoromethoxy-phenyl)-propyl]-amine
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Overview
Description
Benzenepropanamine, N-methyl-4-(trifluoromethoxy)- is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metalation of a protected ortho or para isomer with tert-butyllithium, followed by carboxylation . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamine, N-methyl-4-(trifluoromethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyllithium for metalation, palladium catalysts for Suzuki–Miyaura coupling, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, carboxylation of the metalated intermediate can yield trifluoromethoxy-substituted carboxylic acids .
Scientific Research Applications
Benzenepropanamine, N-methyl-4-(trifluoromethoxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanamine, N-methyl-4-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a valuable component in drug design and other applications .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a similar trifluoromethoxy group and is used as an antidepressant.
Atomoxetine: Another compound with a similar structure, used in the treatment of attention deficit hyperactivity disorder.
Uniqueness
Benzenepropanamine, N-methyl-4-(trifluoromethoxy)- is unique due to its specific substitution pattern and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
886763-16-2 |
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Molecular Formula |
C11H14F3NO |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
N-methyl-3-[4-(trifluoromethoxy)phenyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c1-15-8-2-3-9-4-6-10(7-5-9)16-11(12,13)14/h4-7,15H,2-3,8H2,1H3 |
InChI Key |
QFUGNYKGTQERIA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
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